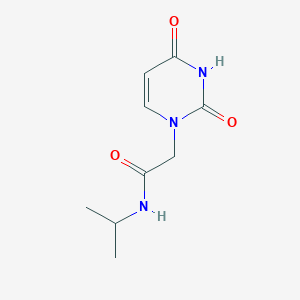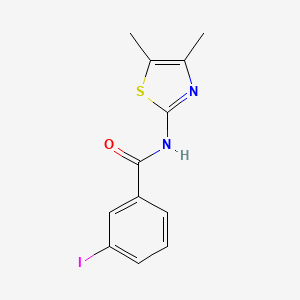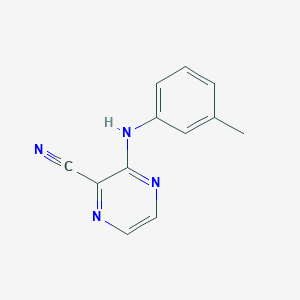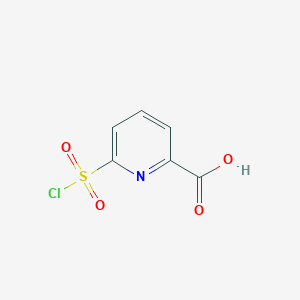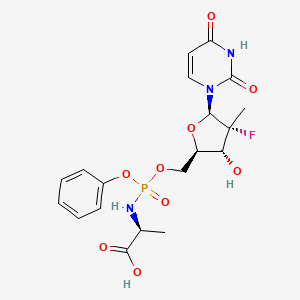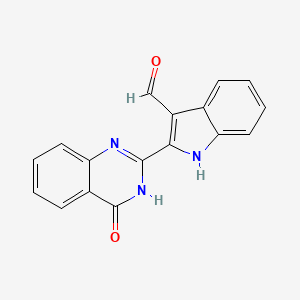
Bouchardatine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bouchardatine is an indolylquinazolinone alkaloid that was isolated from the aerial part of Bouchardatia neurococca, a plant belonging to the Rutaceae family . This compound has garnered significant attention due to its diverse pharmacological properties, including anti-tumor, anti-viral, and anti-obesity effects .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of bouchardatine typically involves the use of copper(I) bromide as a catalyst. The process begins with the aerobic oxidation of indole-2-aldehyde and anthranilamide, followed by Vilsmeier-Haack formylation to yield this compound . This method is preferred due to its mild reaction conditions and high yield.
Industrial Production Methods
Industrial production of this compound and its derivatives involves similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity, making it suitable for pharmaceutical applications .
化学反応の分析
Types of Reactions
Bouchardatine undergoes several types of chemical reactions, including:
Oxidation: Catalyzed by copper(I) bromide.
Formylation: Using Vilsmeier-Haack reagent.
Common Reagents and Conditions
Copper(I) bromide: Used as a catalyst for aerobic oxidation.
Vilsmeier-Haack reagent: Employed for formylation reactions.
Major Products
The primary product of these reactions is this compound itself, along with various quinazolinone derivatives .
科学的研究の応用
Bouchardatine has a wide range of scientific research applications:
Chemistry: Used as a precursor for synthesizing other quinazolinone derivatives.
Biology: Investigated for its role in inhibiting adipogenesis and lipogenesis in 3T3-L1 adipocytes.
Medicine: Explored for its potential in treating obesity, metabolic disorders, and certain types of cancer.
Industry: Utilized in the development of new therapeutic drugs against obesity and related metabolic disorders.
作用機序
Bouchardatine exerts its effects primarily through the activation of the AMP-activated protein kinase (AMPK) pathway. This activation leads to the inhibition of key regulators of adipogenesis and lipogenesis, such as CCAAT enhancer binding proteins and peroxisome proliferator-activated receptors . Additionally, this compound stimulates the sirtuin 1/liver kinase B-1/AMPK axis, promoting energy metabolism and reducing lipid accumulation .
類似化合物との比較
Similar Compounds
Indoloquinazolines: Compounds structurally related to bouchardatine, sharing similar pharmacological properties.
Uniqueness
. Its unique combination of pharmacological properties makes it a promising candidate for further research and drug development.
特性
分子式 |
C17H11N3O2 |
|---|---|
分子量 |
289.29 g/mol |
IUPAC名 |
2-(4-oxo-3H-quinazolin-2-yl)-1H-indole-3-carbaldehyde |
InChI |
InChI=1S/C17H11N3O2/c21-9-12-10-5-1-3-7-13(10)18-15(12)16-19-14-8-4-2-6-11(14)17(22)20-16/h1-9,18H,(H,19,20,22) |
InChIキー |
ZDTNFKKWSCJPNF-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=C(N2)C3=NC4=CC=CC=C4C(=O)N3)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


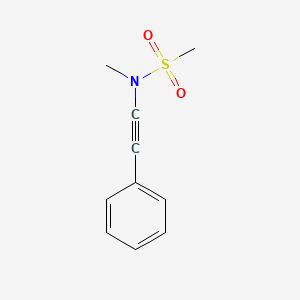
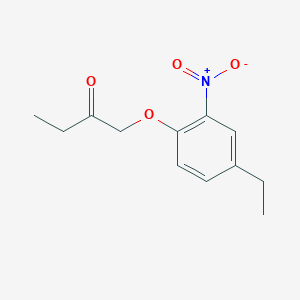
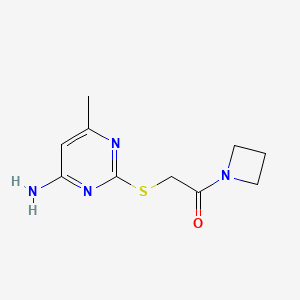

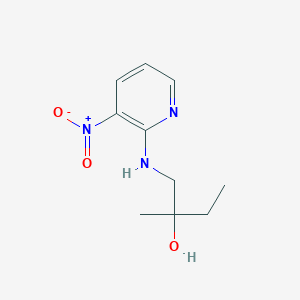

![8-[(3-Carboxy-8-quinolyl)disulfanyl]quinoline-3-carboxylic acid](/img/structure/B14902774.png)
![n-(3-(1h-Pyrazol-1-yl)propyl)-[1,2,4]triazolo[4,3-a]pyrazin-8-amine](/img/structure/B14902779.png)
![6-Chloroimidazo[1,2-a]pyridin-2-amine hydrochloride](/img/structure/B14902785.png)
